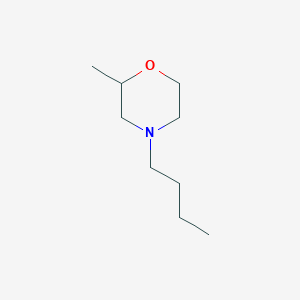
4-Butyl-2-methylmorpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Butyl-2-methylmorpholine is an organic compound belonging to the morpholine family Morpholines are heterocyclic amines characterized by a six-membered ring containing both nitrogen and oxygen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Butyl-2-methylmorpholine typically involves the reaction of butylamine with 2-methylmorpholine under controlled conditions. The process may include steps such as coupling, cyclization, and reduction reactions. For instance, amino alcohols and α-haloacid chlorides can be used as starting materials, followed by a sequence of reactions to form the desired morpholine derivative .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. The use of transition metal catalysis and stereoselective synthesis methods can enhance the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Butyl-2-methylmorpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines .
Applications De Recherche Scientifique
4-Butyl-2-methylmorpholine has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It may serve as an intermediate in the production of drugs and therapeutic agents.
Industry: The compound is utilized in the manufacture of polymers, agrochemicals, and other industrial products
Mécanisme D'action
The mechanism of action of 4-Butyl-2-methylmorpholine involves its interaction with specific molecular targets and pathways. As a heterocyclic amine, it can act as a base and participate in proton transfer reactions. The compound’s effects are mediated through its ability to form hydrogen bonds and interact with various enzymes and receptors .
Comparaison Avec Des Composés Similaires
N-Methylmorpholine: A cyclic tertiary amine used as a base catalyst in various reactions.
4-Methylmorpholine: Another morpholine derivative with applications in organic synthesis and as a precursor to other compounds.
Uniqueness: 4-Butyl-2-methylmorpholine is unique due to the presence of both butyl and methyl groups, which confer specific chemical properties and reactivity. This makes it distinct from other morpholine derivatives and suitable for specialized applications in research and industry .
Propriétés
Numéro CAS |
52250-70-1 |
|---|---|
Formule moléculaire |
C9H19NO |
Poids moléculaire |
157.25 g/mol |
Nom IUPAC |
4-butyl-2-methylmorpholine |
InChI |
InChI=1S/C9H19NO/c1-3-4-5-10-6-7-11-9(2)8-10/h9H,3-8H2,1-2H3 |
Clé InChI |
BKPRTYKZSCEWAS-UHFFFAOYSA-N |
SMILES canonique |
CCCCN1CCOC(C1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


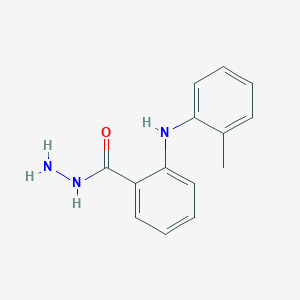
![(1E)-1-[2-(Ethenyloxy)ethyl]-3-(propan-2-yl)triaz-1-ene](/img/structure/B14639150.png)
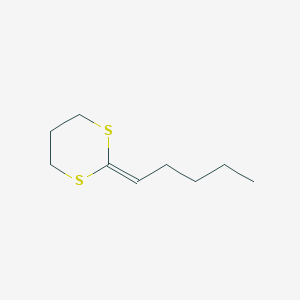
![Ethyl 2-[(3-hydroxyphenyl)methylidene]-3-oxobutanoate](/img/structure/B14639161.png)
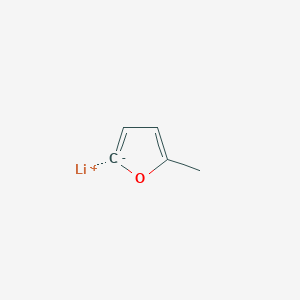

![4-Thiazolidinone, 5-[(4-methoxyphenyl)methylene]-3-phenyl-2-thioxo-](/img/structure/B14639184.png)


![2-Cyclopropyl-9-[3-(dimethylamino)propyl]-9H-thioxanthen-9-OL](/img/structure/B14639194.png)
![[(2S,6R)-6-Methyl-1,4-dioxan-2-yl]methanol](/img/structure/B14639202.png)

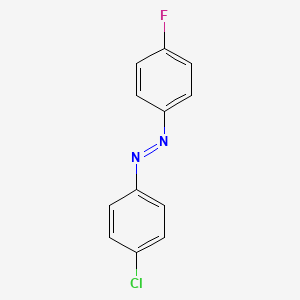
![(Methylperoxy)methyl 4-[(E)-phenyldiazenyl]benzoate](/img/structure/B14639229.png)
